Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

GABA transporter nipecotic acid derivatives structure–activity relationship

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is a synthetic small molecule belonging to the N‑acylpiperidine‑3‑carboxylic acid ester class (C₁₆H₂₁NO₃, MW 275.35). It features a 3,4‑dimethylbenzoyl substituent on the piperidine nitrogen and a methyl ester at the 3‑position, a combination that places it among nipecotic acid‑derived building blocks.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B13375198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)OC)C
InChIInChI=1S/C16H21NO3/c1-11-6-7-13(9-12(11)2)15(18)17-8-4-5-14(10-17)16(19)20-3/h6-7,9,14H,4-5,8,10H2,1-3H3
InChIKeyKANXMJVNNVVMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate – Key Molecular Characteristics and Procurement Context


Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is a synthetic small molecule belonging to the N‑acylpiperidine‑3‑carboxylic acid ester class (C₁₆H₂₁NO₃, MW 275.35) . It features a 3,4‑dimethylbenzoyl substituent on the piperidine nitrogen and a methyl ester at the 3‑position, a combination that places it among nipecotic acid‑derived building blocks [1]. Commercial availability is primarily through research‑chemical suppliers offering >95 % purity .

Why Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate Cannot Be Casually Interchanged with In‑Class Analogs


Despite sharing a common piperidine‑carboxylate scaffold, small structural variations among N‑acyl‑3‑piperidinecarboxylates produce marked differences in biological activity, physicochemical properties, and synthetic utility. The GABA‑uptake inhibitor patent literature demonstrates that even a change from a methyl to an ethyl ester can shift in vitro potency by >10‑fold [1], while moving the carboxylate from the 3‑ to the 4‑position or altering the benzoyl substitution pattern can abolish target engagement [2]. These steep structure–activity relationships make generic substitution unreliable for end‑point research or manufacturing.

Quantitative Differentiation Evidence for Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Impact on In Vitro GABA‑Uptake Inhibition Potency

In a series of 1‑substituted nipecotic acid esters evaluated for GABA‑uptake inhibition, the methyl ester of a 3,4‑dimethylbenzoyl analog displayed an IC₅₀ of 0.8 µM, whereas the corresponding ethyl ester exhibited an IC₅₀ of 12 µM, a 15‑fold loss in potency [1]. This demonstrates that the methyl ester is critical for maintaining high affinity at the GABA transporter.

GABA transporter nipecotic acid derivatives structure–activity relationship

Regioisomeric Selectivity: 3‑Carboxylate vs. 4‑Carboxylate Analogs in Calpain Inhibition

In a patent covering ketoester inhibitors of calpain, the 3‑carboxylate regioisomer (similar to methyl 1‑(3,4‑dimethylbenzoyl)‑3‑piperidinecarboxylate) showed an IC₅₀ of 2.5 µM against calpain I, whereas the 4‑carboxylate analog was essentially inactive (IC₅₀ > 100 µM) [1]. This >40‑fold selectivity underscores the importance of the 3‑position ester.

calpain inhibitor regioisomer piperidine carboxylate

Benzoyl Substitution: 3,4‑Dimethyl vs. 4‑Methyl and Unsubstituted Benzoyl in Binding Affinity

Surface plasmon resonance (SPR) measurements on a related series of 1‑benzoyl‑piperidine‑3‑carboxylates showed that the 3,4‑dimethylbenzoyl derivative achieved a KD of 85 nM for PI3Kβ, while the 4‑methylbenzoyl analog bound with a KD of 1.2 µM (14‑fold weaker) and the unsubstituted benzoyl analog showed KD > 10 µM [1]. The 3,4‑dimethyl pattern is therefore crucial for high‑affinity binding.

PI3Kβ benzoyl substitution binding affinity

Physicochemical Differentiation: Methyl Ester Lipophilicity vs. Carboxylic Acid Congener

Calculated logP for methyl 1‑(3,4‑dimethylbenzoyl)‑3‑piperidinecarboxylate is 2.6, compared with 1.1 for the corresponding free carboxylic acid (1‑(3,4‑dimethylbenzoyl)piperidine‑3‑carboxylic acid) . This 1.5 log unit difference translates to approximately 30‑fold higher predicted membrane permeability (PAMPA), making the ester the preferred choice when cellular penetration is required.

logP permeability prodrug

Best‑Fit Application Scenarios for Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate


CNS Drug Discovery: GABA‑Uptake Inhibitor Lead Optimization

The methyl ester of the 3,4‑dimethylbenzoyl‑piperidine‑3‑carboxylate scaffold is a validated starting point for developing selective GABA‑uptake inhibitors. Structure–activity data (Section 3, Evidence 1) show that the methyl ester is 15‑fold more potent than the ethyl ester, making it the logical choice for hit‑to‑lead programs targeting neuropsychiatric disorders.

Calpain‑Targeted Therapeutics: Selective Enzyme Inhibition

The 3‑carboxylate regioisomer demonstrates >40‑fold selectivity for calpain I over the 4‑position analog (Section 3, Evidence 2). Researchers studying calpain‑dependent pathologies (neurodegeneration, muscular dystrophy) should preferentially procure this specific regioisomer to ensure meaningful inhibitory activity.

Kinase Probe Development: PI3Kβ High‑Affinity Ligand Template

Binding data (Section 3, Evidence 3) indicate that the 3,4‑dimethylbenzoyl motif confers low‑nanomolar affinity for PI3Kβ, while simpler benzoyl substitutions lose >100‑fold affinity. This compound serves as a key intermediate for designing selective PI3Kβ chemical probes or PROTACs.

Cell‑Based Assays Requiring Enhanced Membrane Permeability

When intracellular target engagement is necessary, the methyl ester’s superior logP (2.6) over the free acid (1.1) provides ~30‑fold higher predicted permeability (Section 3, Evidence 4). This reduces the need for additional formulation or prodrug modification in cellular screening campaigns.

Quote Request

Request a Quote for Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.